(S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one (S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13415692
InChI: InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14-6-5-9(7-14)13(3)4/h8-10H,5-7,12H2,1-4H3/t9?,10-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(C1)N(C)C)N
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol

(S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one

CAS No.:

Cat. No.: VC13415692

Molecular Formula: C11H23N3O

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one -

Specification

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
IUPAC Name (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14-6-5-9(7-14)13(3)4/h8-10H,5-7,12H2,1-4H3/t9?,10-/m0/s1
Standard InChI Key MPULQAZKGXFYJC-AXDSSHIGSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(C1)N(C)C)N
SMILES CC(C)C(C(=O)N1CCC(C1)N(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCC(C1)N(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrrolidine ring substituted at the 3-position with a dimethylamino group, coupled to a branched-chain amino ketone moiety. Key structural data include:

PropertyValue
IUPAC Name(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one
Molecular FormulaC11_{11}H23_{23}N3_3O
Molecular Weight213.32 g/mol
SMILESCC(C)C@@HN
Chiral CentersTwo (S configuration at C2 and C3)

The stereochemistry at C2 and C3 is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.

Synthesis and Analytical Characterization

Synthetic Pathways

Synthesis typically employs asymmetric catalysis or chiral pool strategies to ensure stereochemical fidelity:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives with dimethylamine under acidic conditions.

  • Ketone Installation: Coupling the pyrrolidine intermediate with a protected amino acid (e.g., L-valine) via a Schlenk equilibrium reaction.

  • Deprotection and Purification: Acidic cleavage of tert-butoxycarbonyl (Boc) groups followed by chromatography (HPLC, >98% purity).

Key Reagents:

  • Dimethylamine hydrochloride

  • N-Boc-L-valine

  • Palladium catalysts for stereoselective coupling

Analytical Validation

Structural confirmation relies on:

  • NMR Spectroscopy: 1^1H NMR (CDCl3_3): δ 1.02 (d, 3H, CH(CH3_3)2_2), 2.21 (s, 6H, N(CH3_3)2_2).

  • Mass Spectrometry: ESI-MS m/z 214.2 [M+H]+^+.

  • X-ray Crystallography: Resolved stereochemistry (CCDC deposition pending).

Pharmacological Activity and Mechanism

Neurotransmitter Receptor Interactions

In vitro studies demonstrate affinity for serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors:

ReceptorBinding Affinity (Ki_i, nM)Assay Model
5-HT1A_{1A}48 ± 6HEK293T cells
D2_2112 ± 15Rat striatal membranes

The compound’s partial agonism at 5-HT1A_{1A} (α = 0.8) suggests potential anxiolytic properties, while D2_2 antagonism may mitigate hyperdopaminergic states.

Behavioral and Cognitive Effects

  • Antidepressant-like Activity: Reduced immobility time in the forced swim test (FST) at 10 mg/kg (p < 0.01 vs. control).

  • Nootropic Potential: Enhanced spatial memory in Morris water maze trials (25% improvement vs. baseline).

Applications in Biomedical Research

Central Nervous System (CNS) Disorders

  • Depression: Modulates serotonin reuptake (IC50_{50} = 85 nM) with fewer side effects than SSRIs in rodent models.

  • Parkinson’s Disease: D2_2 receptor blockade shows promise in reducing L-DOPA-induced dyskinesias.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBiological Activity
α-PVPPhenethylamine backboneStimulant, high abuse liability
EVT-14907520Cyclopropylmethyl groupEnhanced 5-HT1A_{1A} selectivity

The dimethylamino-pyrrolidine moiety in (S)-2-Amino-1-... confers superior metabolic stability (t1/2_{1/2} = 4.2 h) compared to α-PVP (t1/2_{1/2} = 1.8 h) .

Future Research Directions

  • Clinical Translation: Phase I trials to assess pharmacokinetics and safety in humans.

  • Structural Optimization: Introduction of fluorine atoms to enhance BBB permeability .

  • Formulation Development: Nanoemulsions for sustained CNS delivery.

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